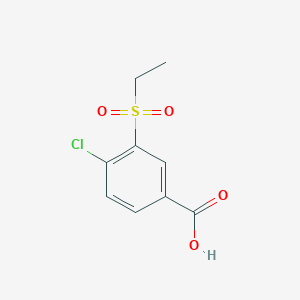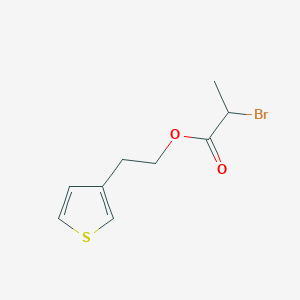![molecular formula C15H11ClFN B12605874 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-53-3](/img/structure/B12605874.png)
2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of chloro, fluoro, and dimethyl substituents on the biphenyl structure, along with a carbonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.
Substitution: The amine group is then substituted with a chloro and fluoro group using appropriate halogenating agents.
Formation of Carbonitrile: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-bromobiphenyl: A similar biphenyl derivative with fluoro and bromo substituents.
4,4’-Dichlorobiphenyl: A biphenyl compound with two chloro substituents.
2,2’-Dichlorobiphenyl: Another biphenyl derivative with chloro substituents at different positions.
Uniqueness
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific combination of chloro, fluoro, dimethyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
917839-53-3 |
|---|---|
Molecular Formula |
C15H11ClFN |
Molecular Weight |
259.70 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11ClFN/c1-9-6-11(8-18)12(7-10(9)2)15-13(16)4-3-5-14(15)17/h3-7H,1-2H3 |
InChI Key |
QMKLOWQPZQQMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(C=CC=C2Cl)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
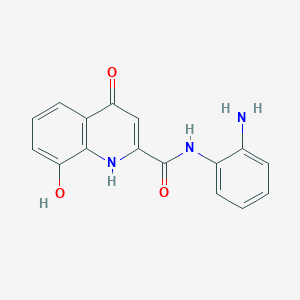
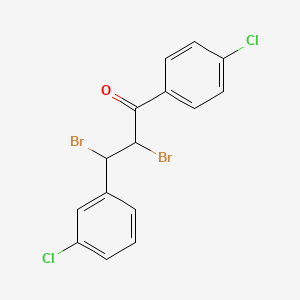
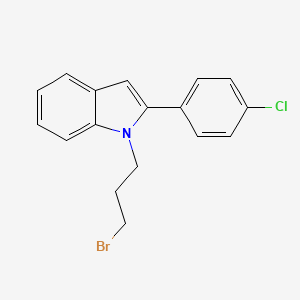
![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
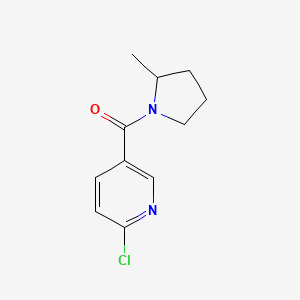
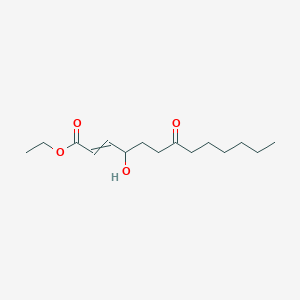
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
